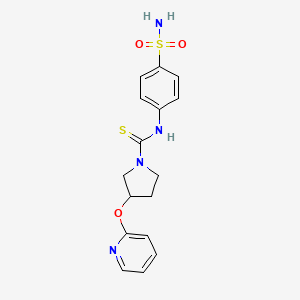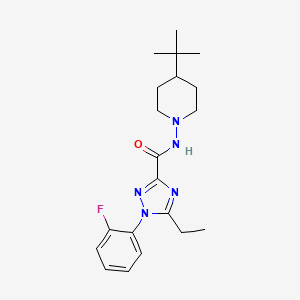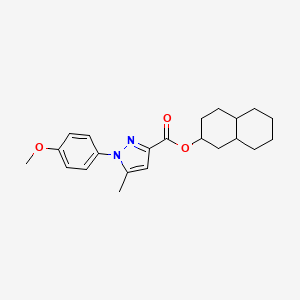
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide, also known as SPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. SPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is responsible for the conversion of carbon dioxide to bicarbonate and protons, which leads to the acidification of the extracellular microenvironment. Inhibition of CAIX by this compound leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells by decreasing extracellular acidity. This compound has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. The synthesis of this compound is also a multi-step process that can be time-consuming and expensive.
Zukünftige Richtungen
Future research on 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could focus on improving its solubility and bioavailability, as well as developing more efficient synthesis methods. This compound could also be investigated for its potential as a radiotracer for imaging CAIX expression in vivo. In addition, this compound could be tested in combination with other anticancer agents to determine its efficacy in treating various types of cancer.
Synthesemethoden
The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carbothioamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product, this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been investigated for its potential as a radiotracer for imaging CAIX expression in vivo.
Eigenschaften
IUPAC Name |
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c17-25(21,22)14-6-4-12(5-7-14)19-16(24)20-10-8-13(11-20)23-15-3-1-2-9-18-15/h1-7,9,13H,8,10-11H2,(H,19,24)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMEYIPUDFGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)


![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
![Methyl 2-chloro-5-[[1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-fluorobenzoate](/img/structure/B7430308.png)
